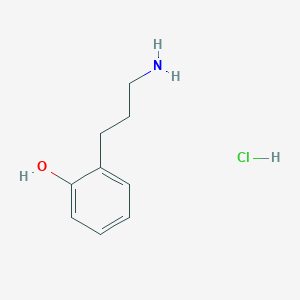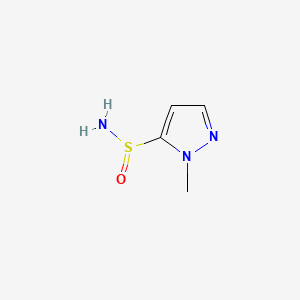![molecular formula C10H16Br2N2O B15296674 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)
4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide is a chemical compound with the CAS number 2763779-87-7
Méthodes De Préparation
The synthesis of 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide involves several steps, typically starting with the preparation of the cyclobutyl and pyridin-2-ol intermediates. The aminomethyl group is introduced through a series of reactions involving amination and cyclization. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group plays a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide include other aminomethyl-substituted cyclobutyl and pyridin-2-ol derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Propriétés
Formule moléculaire |
C10H16Br2N2O |
|---|---|
Poids moléculaire |
340.05 g/mol |
Nom IUPAC |
4-[1-(aminomethyl)cyclobutyl]-1H-pyridin-2-one;dihydrobromide |
InChI |
InChI=1S/C10H14N2O.2BrH/c11-7-10(3-1-4-10)8-2-5-12-9(13)6-8;;/h2,5-6H,1,3-4,7,11H2,(H,12,13);2*1H |
Clé InChI |
IRIICJHWQGMIFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)C2=CC(=O)NC=C2.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)



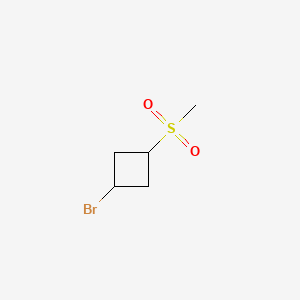

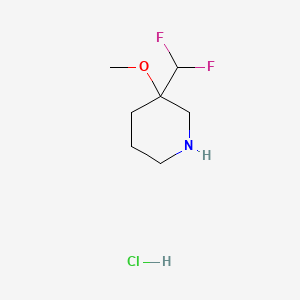
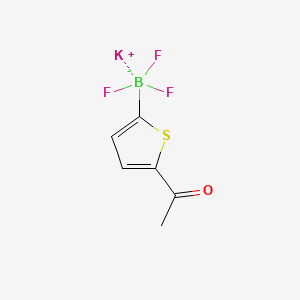
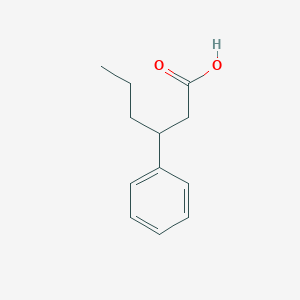

![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)
